molecular formula C12H14N2O2 B13032582 5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13032582
M. Wt: 218.25 g/mol
InChI Key: WZEHXFDCJZIQIZ-UHFFFAOYSA-N
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Description

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole rings, followed by the introduction of the carboxylic acid group. Common reagents used in these reactions include pyrrole, methyl iodide, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone
  • 2-(hydroxymethyl)-1,5-dimethylpyrrol-3-yl]methanol

Uniqueness

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its dual pyrrole ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-(1,5-dimethylpyrrol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-7-4-10(13-11(7)12(15)16)9-5-8(2)14(3)6-9/h4-6,13H,1-3H3,(H,15,16)

InChI Key

WZEHXFDCJZIQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C2=CC(=C(N2)C(=O)O)C

Origin of Product

United States

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